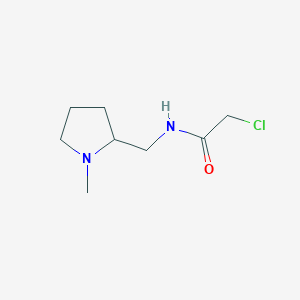

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Beschreibung

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chloroacetamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and a chloroacetamide moiety attached via a methylene linker . This compound is primarily utilized as an intermediate in synthetic organic chemistry, particularly in the development of bioactive molecules. Its structural features—such as the pyrrolidine ring, which confers conformational flexibility, and the reactive chloroacetamide group—make it a versatile scaffold for further functionalization.

Eigenschaften

IUPAC Name |

2-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-11-4-2-3-7(11)6-10-8(12)5-9/h7H,2-6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRSPANAFSDEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation via Chloroacetyl Chloride

The most straightforward route involves reacting 1-methyl-pyrrolidin-2-ylmethylamine with chloroacetyl chloride in a polar aprotic solvent. In a typical procedure, the amine (1.0 equiv) is dissolved in dichloromethane at 0–5°C, followed by dropwise addition of chloroacetyl chloride (1.1 equiv) and triethylamine (2.0 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–12 hours, yielding the crude acetamide after aqueous workup.

Optimization Insights :

-

Solvent Selection : Dichloromethane and THF are preferred for their ability to solubilize both reactants while minimizing side reactions.

-

Temperature Control : Exothermic reactions require strict temperature regulation to avoid N-alkylation byproducts.

-

Yield : 68–72% in initial attempts, improving to 85% with iterative solvent stripping to drive equilibrium.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, chloroacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The amine (1.0 equiv) and chloroacetic acid (1.2 equiv) are combined in DMF, followed by EDCI (1.5 equiv) and HOBt (1.5 equiv). The mixture is stirred at 25°C for 24 hours, with purification via silica gel chromatography.

Key Data :

Resolution of Chiral Intermediates

Tartaric Acid-Assisted Enantiomer Separation

Racemic 1-methyl-pyrrolidin-2-ylmethylamine is resolved using L-(+)-tartaric acid in methanol. The diastereomeric salt is crystallized at 0–10°C, filtered, and basified to recover the (S)-enantiomer. This intermediate is subsequently acylated to yield the target acetamide.

Performance Metrics :

-

Optical Purity : >99% enantiomeric excess (ee) after recrystallization.

-

Yield Loss : <5% during resolution, a significant improvement over prior methods.

Process Optimization and Scalability

Solvent and Stoichiometry Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Amine:Chloroacetyl Chloride) | 1:1.1 | Prevents diacylation |

| Reaction Time | 8–10 hours | Maximizes conversion |

| Temperature | 25°C | Balances rate and side reactions |

Vacuum Distillation and Extraction

Post-reaction mixtures are extracted with chloroform (3 × 15 mL/g), dried over Na₂SO₄, and concentrated. Vacuum distillation at 0.1 mmHg removes residual solvents, achieving >99.5% purity.

Analytical Characterization

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various types of chemical reactions including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include various substituted acetamides depending on the nucleophile used.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: Products include primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula: C₈H₁₅ClN₂O

- Molecular Weight: 190.67 g/mol

- CAS Number: 1353974-80-7

The structure of this compound features a chloro group attached to an acetamide moiety, with a pyrrolidine ring that contributes to its biological activity.

Inhibition of NAPE-PLD

One of the most significant applications of 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is its role as an inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs), which are implicated in various physiological processes, including pain modulation and emotional regulation.

Case Study: LEI-401

A derivative of this compound, referred to as LEI-401, was identified through structure–activity relationship (SAR) studies. LEI-401 demonstrated nanomolar potency against NAPE-PLD, significantly reducing levels of anandamide, a prominent NAE, in both neuronal cells and mouse brains. This inhibition led to observable effects on emotional behavior in animal models, indicating potential therapeutic uses for conditions such as anxiety and depression .

Cancer Research

The compound has also been explored for its potential role in cancer therapy. Research indicates that similar acetamide derivatives can act as tankyrase inhibitors, which are relevant in the context of Wnt signaling pathways associated with cancer progression. Inhibiting tankyrase can disrupt the stabilization of β-catenin, a key player in oncogenic signaling pathways .

Table 1: Summary of Pharmacological Activities

| Application Area | Mechanism | Reference |

|---|---|---|

| NAPE-PLD Inhibition | Reduces NAEs, affects emotional behavior | |

| Cancer Treatment | Tankyrase inhibition affecting Wnt signaling |

Synthetic Applications

The synthesis of this compound has been optimized for use in medicinal chemistry. Its structure allows for modifications that enhance its biological activity and selectivity.

Synthesis Techniques

Recent advancements have focused on improving synthetic routes to obtain this compound with higher yields and purity. Techniques such as Knoevenagel condensation have been employed to create related compounds that exhibit enhanced anti-tubercular activity, showcasing the versatility of the acetamide scaffold in drug development .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The pyrrolidine ring enhances the compound’s binding affinity and specificity towards its targets, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Selected Chloroacetamides

Physicochemical Properties

Table 2: Computed Physicochemical Data

*XLogP3: Calculated octanol-water partition coefficient (indicates lipophilicity).

Key Observations:

- Lipophilicity : The tert-butyl-substituted derivative (XLogP3 = 5.1) is significantly more lipophilic than the sulfamoylphenyl analog (XLogP3 = 1.8), suggesting divergent bioavailability and environmental persistence .

- Polarity : The sulfamoylphenyl group in 2-Chloro-N-(4-sulfamoylphenyl)acetamide increases polarity (TPSA = 70.2 Ų), enhancing water solubility compared to the pyrrolidine-containing target compound .

Anticancer Activity:

- Pyrrolidine-Based Derivatives: The pyrrolidine ring in this compound is structurally analogous to intermediates used in thienopyridine derivatives, which exhibit anti-proliferative activity against cancer cell lines (e.g., HepG2, IC₅₀ = 8.2–12.4 µM) .

Herbicidal Activity:

Peptide Stapling:

- Crosslinking Agents: Derivatives like 2-chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide enable peptide stapling, enhancing proteolytic stability for therapeutic peptides .

Biologische Aktivität

2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄ClN₂O, with a molecular weight of approximately 188.68 g/mol. The compound features a chloro group, a pyrrolidine ring, and an acetamide moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial , analgesic , and anti-inflammatory properties. The mechanism typically involves modulation of enzyme activity or receptor interactions, leading to various pharmacological effects .

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria .

Case Studies

Several studies have focused on the biological activity of pyrrolidine derivatives, including this compound. For instance:

- A study evaluated the antimicrobial activity of various pyrrolidine derivatives and found that compounds similar to this compound displayed strong inhibition against pathogenic bacteria such as E. coli and S. aureus .

- Another research article highlighted the potential of pyrrolidine-based compounds in modulating neurotransmitter systems, suggesting that this compound may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions .

Applications in Medicinal Chemistry

Due to its unique structure, this compound has potential applications in drug development:

- Pharmaceutical Development : The compound may serve as a lead for developing new pharmaceuticals targeting neurological or inflammatory pathways.

- Research Tool : It could be utilized in research settings to explore interactions with biological systems, particularly in studies involving receptor engagement or enzyme inhibition.

- Antimicrobial Agent : Given its demonstrated antimicrobial properties, it may be developed further as an antimicrobial agent against resistant strains .

Q & A

Basic: What are standard synthetic routes for 2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide?

The synthesis typically involves reacting chloroacetyl chloride with the appropriate amine derivative (e.g., 1-methyl-pyrrolidin-2-ylmethylamine) in the presence of a base such as triethylamine. The reaction is carried out in a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or under reflux. Catalytic potassium iodide (KI) may enhance reactivity via halogen exchange. Purification often employs recrystallization or column chromatography .

Basic: Which spectroscopic techniques are used to characterize this compound?

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Assigns protons (e.g., CH₂Cl at δ ~4.0 ppm, pyrrolidine methyl at δ ~2.2–2.8 ppm).

- ¹³C NMR: Confirms carbonyl carbons (C=O at δ ~165–170 ppm) and quaternary carbons .

- Mass Spectrometry (MS): Verifies molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced: How can reaction conditions be optimized for improved yield?

Key variables include:

- Solvent Choice: DMF or acetonitrile for higher polarity, enhancing nucleophilicity .

- Temperature: Controlled heating (e.g., 60–80°C) to accelerate reaction kinetics while minimizing decomposition.

- Catalysts: KI or phase-transfer catalysts to facilitate chloride displacement .

- Continuous Flow Reactors: Scalable synthesis with precise temperature and mixing control, reducing side products .

Advanced: How to resolve contradictions in reported bioactivity data?

- Structural Analog Comparison: Compare bioactivity with analogs like 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide (enzyme inhibition variability due to substituent effects) .

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes, identifying key interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) .

- Dose-Response Studies: Validate discrepancies using standardized assays (e.g., IC₅₀ determination in enzyme inhibition) .

Advanced: What computational methods predict binding affinity and mechanism?

- Molecular Dynamics (MD) Simulations: Analyze conformational stability of the compound in enzyme active sites (e.g., GROMACS for 100-ns trajectories) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions during nucleophilic substitution at the chloroacetamide group .

- Free Energy Perturbation (FEP): Quantify binding energy differences between analogs .

Basic: What nucleophilic substitution reactions are feasible with this compound?

The chlorine atom undergoes substitution with:

- Amines: Forms secondary amides (e.g., reaction with piperidine yields N-(1-methyl-pyrrolidin-2-ylmethyl)-2-piperidin-1-yl-acetamide) .

- Thiols: Produces thioether derivatives under alkaline conditions .

- Alkoxides: Generates ether-linked analogs (e.g., methoxy substitution) .

Advanced: How to design enzyme inhibition assays for this compound?

- Kinetic Assays: Monitor substrate conversion (e.g., spectrophotometric detection of NADH depletion in dehydrogenase assays) .

- Controls: Include positive (known inhibitors) and negative (DMSO vehicle) controls.

- IC₅₀ Determination: Use dose-response curves (4-parameter logistic model) to quantify potency .

Basic: How stable is this compound under varying pH and temperature?

- Acidic/Basic Hydrolysis: The chloroacetamide group hydrolyzes to glycine derivatives at extremes (pH < 2 or > 12) .

- Thermal Stability: Decomposes above 150°C; store at –20°C in inert atmospheres to prolong shelf life .

Advanced: What role does this compound play in proteomics research?

- Protein Modification: The chloroacetamide group selectively alkylates cysteine thiols in proteomic studies (e.g., activity-based protein profiling) .

- Crosslinking Agent: Forms stable thioether bonds with peptides, aiding structural analysis .

Advanced: How to analyze reaction byproducts and impurities?

- HPLC-MS: Separate and identify byproducts using C18 columns and electrospray ionization .

- GC-MS: Detect volatile impurities (e.g., unreacted chloroacetyl chloride) .

- ²D NMR: Resolve overlapping signals in complex mixtures (e.g., HSQC for carbon-proton correlations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.